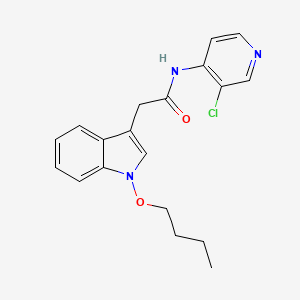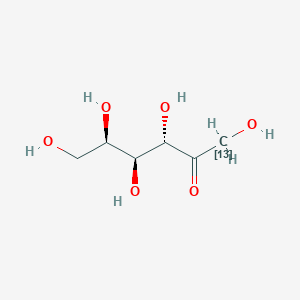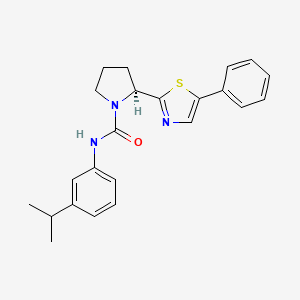
TRPV1 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRPV1 antagonist 3: is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is activated by various stimuli, including capsaicin, heat, and protons. TRPV1 antagonists are being studied for their potential to treat chronic pain and other conditions related to TRPV1 activation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of polar aprotic solvents and bases such as sodium to facilitate selective reactions . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to multi-kilogram scales. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: TRPV1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Chemistry: In chemistry, TRPV1 antagonist 3 is used as a tool to study the structure and function of TRPV1 channels. It helps in understanding the binding sites and activation mechanisms of these channels .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological and pathological processes, including pain sensation, inflammation, and neurodegenerative diseases .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating chronic pain, neuropathic pain, and other conditions associated with TRPV1 activation .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new compounds with similar or improved efficacy .
作用機序
TRPV1 antagonist 3 exerts its effects by binding to the TRPV1 channel and inhibiting its activation. This prevents the influx of cations, such as calcium, into the cell, thereby reducing the sensation of pain and heat. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in its activation by various stimuli .
類似化合物との比較
Capsazepine: The first competitive TRPV1 antagonist described, used as a reference compound in TRPV1 research.
AMG9810: Another TRPV1 antagonist with similar properties and applications.
Iodoresiniferatoxin: A potent TRPV1 antagonist with a different chemical structure.
Uniqueness: TRPV1 antagonist 3 is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers distinct advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C23H25N3OS |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
InChIキー |
CZISSZWUQQBGMU-FQEVSTJZSA-N |
異性体SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


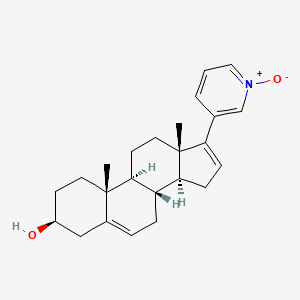
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


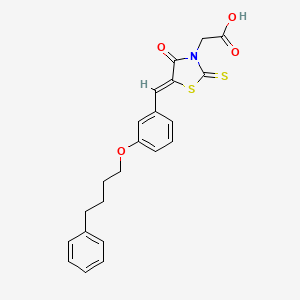
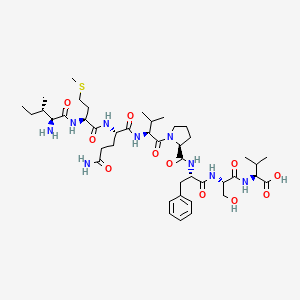

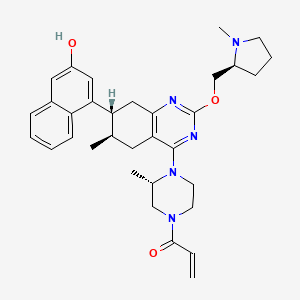


![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
